molecular formula C14H18F3NO2 B14382271 2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol CAS No. 88320-34-7

2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol

Cat. No.: B14382271
CAS No.: 88320-34-7
M. Wt: 289.29 g/mol
InChI Key: BSOJSYQWCUZPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with biological receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol is unique due to the presence of both the trifluoromethyl group and the piperidine ring in its structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry and materials science.

Properties

CAS No.

88320-34-7

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-2-piperidin-1-ylphenyl)ethane-1,1-diol

InChI

InChI=1S/C14H18F3NO2/c1-10-5-6-12(18-7-3-2-4-8-18)11(9-10)13(19,20)14(15,16)17/h5-6,9,19-20H,2-4,7-8H2,1H3

InChI Key

BSOJSYQWCUZPKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCCC2)C(C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.